Tba-354

Description

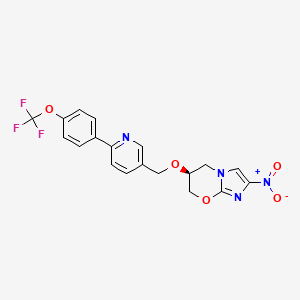

an antitubercular agent; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGSFMORAILEY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257426-19-9 | |

| Record name | TBA-354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257426199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBA-354 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911T37M2WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tba-354: A Technical Guide to its Mechanism of Action Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tba-354 is a next-generation nitroimidazole, a class of promising anti-tubercular agents. It is a structural analogue of pretomanid (PA-824) and has demonstrated superior potency against both replicating and non-replicating Mycobacterium tuberculosis (M. tuberculosis) in preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Although clinical development of this compound was discontinued, understanding its potent antimycobacterial activity remains valuable for the development of new tuberculosis therapies.

Core Mechanism of Action: A Dual Threat to M. tuberculosis

This compound is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effects.[4] Its mechanism of action is multifaceted, ultimately leading to the disruption of the cell wall integrity and respiratory poisoning, particularly under anaerobic conditions.

Bioreductive Activation

The activation of this compound is a critical first step in its mechanism of action. This process is catalyzed by the deazaflavin-dependent nitroreductase (Ddn), an enzyme specific to M. tuberculosis.[4] Ddn utilizes the reduced form of the cofactor F420 (F420H2) to reduce the nitro group of this compound. This reduction generates reactive nitrogen species, including nitric oxide (NO), and a des-nitro metabolite.[4]

dot

Inhibition of Mycolic Acid Synthesis

A primary downstream effect of activated this compound is the inhibition of mycolic acid biosynthesis.[1][5] Mycolic acids are essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial barrier against drugs and the host immune system.[6][7] The reactive nitrogen species generated from the activation of this compound are believed to interfere with key enzymes in the mycolic acid synthesis pathway (FAS-I and FAS-II). This disruption prevents the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to a compromised cell envelope and eventual cell lysis.

dot

Respiratory Poisoning under Anaerobic Conditions

Under anaerobic conditions, which are often found in the caseous necrotic core of tuberculosis granulomas, the activation of this compound leads to the release of nitric oxide (NO).[4] NO acts as a respiratory poison by inhibiting cytochrome c oxidase, a key component of the electron transport chain. This disruption of cellular respiration leads to a rapid depletion of ATP, resulting in cell death. This activity against non-replicating, persistent bacteria is a key feature of nitroimidazoles.

dot

Quantitative Data

The superior potency of this compound compared to other nitroimidazoles has been demonstrated in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Compound | M. tuberculosis Strain | MIC (μg/mL) | MIC (μM) | Reference |

| This compound | H37Rv | 0.004 - 0.015 | 0.009 - 0.034 | [1] |

| Pretomanid (PA-824) | H37Rv | 0.015 - 0.25 | 0.038 - 0.63 | [1] |

| Delamanid | H37Rv | 0.004 - 0.015 | 0.008 - 0.03 | [1] |

| This compound | Drug-Resistant Strains | 0.004 - 0.03 | 0.009 - 0.07 | [1] |

| Pretomanid (PA-824) | Drug-Resistant Strains | 0.06 - 0.25 | 0.15 - 0.63 | [1] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis

| Model | Treatment | Dose (mg/kg/day) | Duration | Log10 CFU Reduction in Lungs | Reference |

| Acute Infection | This compound | 100 | 3 weeks | > 100-fold more active than PA-824 | [5] |

| Chronic Infection | This compound | 100 | 3 weeks | Superior to PA-824 at the same dose | [5] |

| Chronic Infection | This compound | 30 | 8 weeks | Superior to delamanid | [8] |

| Continuation Phase | This compound | 25 | 4 weeks | ≥5 times more potent than PA-824 | [8] |

| Combination Therapy (with Bedaquiline) | This compound | 10 | - | 2 to 4 times more potent than PA-824 | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the EUCAST (European Committee on Antimicrobial Susceptibility Testing) reference method for M. tuberculosis.[9]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

96-well U-bottom microtiter plates

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution (in a suitable solvent like DMSO)

-

M. tuberculosis culture (e.g., H37Rv) grown to mid-log phase

-

Sterile saline with 0.05% Tween 80

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

Procedure:

-

Drug Dilution: Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the microtiter plates. The final volume in each well should be 100 µL. A drug-free well serves as a growth control.

-

Inoculum Preparation:

-

Harvest M. tuberculosis from a fresh culture.

-

Resuspend the bacilli in sterile saline with Tween 80.

-

Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

-

Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

-

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Incubation: Seal the plates and incubate at 37°C in a humidified incubator.

-

Reading Results: Read the plates visually when growth is clearly visible in the drug-free control well (typically after 7-21 days). The MIC is the lowest concentration of this compound that shows no visible growth.

dot

Murine Model of Chronic Tuberculosis Infection for Efficacy Testing

This protocol describes a common in vivo model to assess the bactericidal and sterilizing activity of anti-tubercular agents.[5][8][10]

Objective: To evaluate the efficacy of this compound in reducing the bacterial load in the lungs of mice with a chronic M. tuberculosis infection.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Aerosol exposure chamber

-

M. tuberculosis H37Rv culture

-

This compound formulation for oral gavage

-

Middlebrook 7H11 agar plates

-

Homogenizer

Procedure:

-

Infection:

-

Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection. The target is to deliver approximately 50-100 CFU to the lungs.

-

Allow the infection to establish for 4-6 weeks to develop into a chronic state.

-

-

Treatment:

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control drug).

-

Administer the designated treatment daily or as per the study design (e.g., 5 days a week) via oral gavage.

-

-

Assessment of Bacterial Load:

-

At specified time points during and after treatment, euthanize a subset of mice from each group.

-

Aseptically remove the lungs and homogenize them in sterile saline.

-

Plate serial dilutions of the lung homogenates onto Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the CFU per lung.

-

-

Data Analysis: Compare the mean log10 CFU counts between the treatment groups and the vehicle control to determine the reduction in bacterial load.

dot

Conclusion

This compound exhibits potent bactericidal activity against M. tuberculosis through a dual mechanism of action that involves the inhibition of mycolic acid synthesis and respiratory poisoning. Its activation by the mycobacterium-specific enzyme Ddn ensures selective toxicity. The quantitative data from both in vitro and in vivo studies consistently demonstrate its superiority over earlier-generation nitroimidazoles. While its clinical development has been halted, the in-depth understanding of this compound's mechanism of action provides a valuable framework for the rational design and development of novel anti-tubercular agents that can overcome the challenges of drug resistance and treatment duration.

References

- 1. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Contribution of the Nitroimidazoles PA-824 and this compound to the Activity of Novel Regimens in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

Tba-354: A Technical Overview of a Next-Generation Nitroimidazole Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Tba-354 is a potent, next-generation nitroimidazole derivative investigated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides a comprehensive technical guide on this compound, summarizing its chemical properties, preclinical efficacy, and the experimental protocols used in its evaluation. Although its clinical development was discontinued due to observations of mild, reversible neurotoxicity, the data generated from its preclinical assessment remain valuable for the ongoing research and development of new antitubercular agents.[1][2][3]

Chemical Structure and Properties

This compound, also known as SN31354, is chemically described as (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine.[1] Its fundamental chemical properties are detailed below.

| Property | Value |

| Molecular Formula | C₁₉H₁₅F₃N₄O₅ |

| Molecular Weight | 436.34 g/mol |

| CAS Number | 1257426-19-9 |

| SMILES | O=--INVALID-LINK--c1cn2C--INVALID-LINK--OCc2n1 |

| InChI Key | ZXSGSFMORAILEY-HNNXBMFYSA-N |

Preclinical Efficacy and Pharmacokinetics

This compound demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis in vitro and showed promising efficacy in murine models of tuberculosis.[4][6]

In Vitro Activity

The in vitro potency of this compound was evaluated against various strains of M. tuberculosis and other mycobacterial species.

| Organism/Strain | MIC (μM) | Reference |

| M. tuberculosis H37Rv (replicating) | <0.02 - 0.36 | [7] |

| M. tuberculosis H37Rv (non-replicating, anaerobic) | 0.02 | [8] |

| Drug-resistant clinical isolates | <0.02 - 0.36 | [7] |

| M. bovis | <0.179 | [7] |

| M. kansasii | 2.2 | [7] |

| Other non-tuberculous mycobacteria | >11.5 | [7] |

In Vivo Efficacy in Murine Models

This compound was assessed in mouse models of both acute and chronic tuberculosis infection, demonstrating dose-dependent bactericidal activity.[4][6]

| Infection Model | Dose | Treatment Duration | Reduction in Lung CFU (log₁₀) | Reference |

| Acute | 100 mg/kg/day | 3 weeks | >2.5 | [6][9] |

| Chronic | 100 mg/kg/day | 3 weeks | ~2.0 | [6][9] |

| Chronic (comparison) | 30 mg/kg/day | 8 weeks | Outperformed delamanid | [5][8] |

Pharmacokinetic Profile in Mice

Pharmacokinetic studies in BALB/c mice revealed that this compound possesses high bioavailability and a long elimination half-life, suggesting the potential for once-daily dosing.[4][5][6]

| Parameter | Value (at 100 mg/kg oral dose) | Reference |

| Cmax | ~10 µg/mL | [5] |

| Tmax | ~8 hours | [5] |

| AUC₀₋₂₄ | ~180 µg·h/mL | [5] |

| Bioavailability | High | [4][6] |

| Elimination Half-life | Long | [4][6] |

Mechanism of Action

As a nitroimidazole, this compound is a prodrug that requires reductive activation by a bacterial-specific enzyme system. This process is crucial for its selective toxicity against M. tuberculosis.

Proposed Activation and Action Pathway

Caption: Proposed mechanism of action for this compound in Mycobacterium tuberculosis.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vitro Susceptibility Testing

-

Method: Microplate Alamar Blue Assay (MABA) for replicating bacteria and Low-Oxygen-Recovery Assay (LORA) for non-replicating bacteria.

-

Procedure (MABA):

-

Two-fold serial dilutions of this compound were prepared in 96-well microplates.

-

A standardized inoculum of M. tuberculosis H37Rv was added to each well.

-

Plates were incubated for 7 days at 37°C.

-

Alamar Blue reagent was added, and plates were re-incubated.

-

A color change from blue to pink indicated bacterial growth. The Minimum Inhibitory Concentration (MIC) was defined as the lowest drug concentration that prevented this color change.

-

-

Procedure (LORA):

-

M. tuberculosis cultures were adapted to anaerobic conditions.

-

The adapted bacteria were exposed to serial dilutions of this compound under anaerobic conditions for 10 days.

-

A sample from each well was transferred to a new plate with drug-free medium and incubated under aerobic conditions.

-

Bacterial growth was assessed by measuring fluorescence after the addition of a viability indicator. The MIC was the lowest concentration of the drug that resulted in a significant reduction in fluorescence compared to the control.

-

Murine Models of Tuberculosis Infection

-

Animals: Female BALB/c mice.

-

Infection: Low-dose aerosol infection with M. tuberculosis H37Rv.

-

Acute Infection Model:

-

Treatment was initiated 10 days post-infection.

-

This compound was administered orally, once daily, for 3 weeks.

-

Lungs were harvested, homogenized, and plated on selective agar to determine the bacterial load (Colony Forming Units, CFU).

-

-

Chronic Infection Model:

-

Treatment was initiated 6 weeks post-infection.

-

This compound was administered orally, once daily, for 4 or 8 weeks.

-

Bacterial load in the lungs was determined as described for the acute model.

-

Pharmacokinetic Studies in Mice

-

Administration:

-

Oral gavage for bioavailability studies.

-

Intravenous bolus for determination of clearance and volume of distribution.

-

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a nitroimidazole with potent in vitro and in vivo activity against Mycobacterium tuberculosis. Its favorable pharmacokinetic profile highlighted its potential as a component of future tuberculosis treatment regimens. However, its clinical development was halted due to safety concerns. The extensive preclinical data, including detailed methodologies, provide a valuable resource for the continued development of new and improved drugs for tuberculosis.

References

- 1. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tballiance.org [tballiance.org]

- 3. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 4. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

Tba-354: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tba-354, chemically known as (6S)-2-nitro-6-({6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl}methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a potent bicyclic nitroimidazole antitubercular agent.[3] It emerged from medicinal chemistry programs aimed at developing next-generation nitroimidazoles with improved efficacy against Mycobacterium tuberculosis.[3] this compound demonstrated significant bactericidal activity against both replicating and non-replicating mycobacteria.[4] However, its clinical development was halted due to findings of mild, reversible neurotoxicity in Phase I clinical trials.[1] This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, compiled from available scientific literature and patents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (6S)-2-nitro-6-({6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl}methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine | [3] |

| CAS Number | 1257426-19-9 | [2] |

| Molecular Formula | C₁₉H₁₅F₃N₄O₅ | [2] |

| Molecular Weight | 436.34 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a key bicyclic alcohol intermediate with a functionalized pyridine side-chain. While a complete, step-by-step protocol for this compound is not publicly detailed, the synthesis can be inferred from patent literature describing analogous compounds. The final key step is a Williamson ether synthesis.

Experimental Protocol: Final Synthesis Step

This protocol is based on analogous syntheses of similar bicyclic nitroimidazoles.

Reaction:

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol + 2-chloro-5-(chloromethyl)pyridine (or a related electrophile) → this compound

Materials:

-

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol (oxazine alcohol intermediate)

-

2-chloro-5-(chloromethyl)pyridine (or a suitable derivative of the 6-[4-(trifluoromethoxy)phenyl]pyridine-3-yl)methanol side chain)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the oxazine alcohol intermediate in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of the pyridine side-chain electrophile in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound product requires purification to remove unreacted starting materials, by-products, and other impurities. Chromatographic techniques are essential for obtaining the compound at high purity.

Experimental Protocol: Purification

Method: Silica Gel Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

-

Dichloromethane

-

Methanol

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the dissolved crude product onto the packed silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 100% ethyl acetate in hexanes. A small percentage of methanol may be added to the ethyl acetate for highly polar impurities.

-

Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with a suitable stain (e.g., UV visualization).

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to yield the purified this compound.

Alternative Method: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative reverse-phase HPLC can be employed.

Typical Conditions:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where this compound has strong absorbance.

Characterization Data

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the bicyclic core, the methyleneoxy linker, and the aromatic protons of the pyridine and phenyl rings. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signal for the nitro-bearing carbon in the imidazole ring and the carbons of the trifluoromethoxy group. |

| HRMS | A molecular ion peak corresponding to the exact mass of this compound ([M+H]⁺). |

| Purity (HPLC) | >98%[5] |

Mechanism of Action and Signaling Pathway

As a nitroimidazole, the primary mechanism of action of this compound is believed to involve the reductive activation of its nitro group within the mycobacterium. This process is dependent on a deazaflavin-dependent nitroreductase (Ddn) and its cofactor F₄₂₀. The reduction generates reactive nitrogen species, including nitric oxide (NO), which are cytotoxic to the bacteria through various mechanisms such as DNA damage, inhibition of cellular respiration, and disruption of mycolic acid synthesis.

Caption: Proposed mechanism of action for this compound in Mycobacterium tuberculosis.

Experimental Workflow

The overall process from starting materials to purified product can be visualized as a multi-stage workflow.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Tba-354: A Comprehensive Technical Guide on its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tba-354, a promising nitroimidazole antitubercular agent, has demonstrated significant potential in combating both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its advancement in drug development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes available quantitative data, detailed experimental protocols for key analytical procedures, and visual representations of its mechanism of action and relevant experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a nitroimidazole derivative that has shown potent bactericidal activity against replicating and non-replicating Mycobacterium tuberculosis.[1] Its mechanism of action is understood to be the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. While the clinical development of this compound was discontinued due to observations of mild, reversible neurotoxicity in a Phase 1 trial, its potent antimycobacterial activity and well-characterized profile make it a valuable case study and potential scaffold for the development of future antitubercular agents.[2][3] This guide synthesizes the available data on its solubility and stability, critical parameters for formulation development, and preclinical assessment.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details the known solubility of this compound and provides a standard protocol for its determination.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in the public domain. The available data is summarized in the table below.

| Solvent System | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [4] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |

Note: Comprehensive quantitative solubility data for this compound in a wider range of common organic solvents (e.g., ethanol, methanol, acetone, acetonitrile) and the pH-dependent aqueous solubility profile are not currently available in the published literature.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

For researchers seeking to generate comprehensive solubility data for this compound or analogous compounds, the shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (or test compound)

-

Selected solvent (e.g., purified water, buffers of different pH, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities, temperature-controlled

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at a physiologically relevant temperature, such as 25 °C or 37 °C.

-

Equilibration time can vary depending on the compound and solvent, but a minimum of 24-48 hours is generally recommended to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Stability Profile

The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. This section outlines the known stability of this compound and provides protocols for assessing its metabolic and chemical stability.

Storage and Long-Term Stability

This compound is reported to be stable for at least four years when stored at room temperature.[4] For stock solutions, the following storage conditions are recommended:

-

-80°C for up to 2 years

-

-20°C for up to 1 year[4]

Metabolic Stability

This compound has been shown to be stable in human and mouse liver microsomes.[1] The metabolic stability in hepatocytes from various species has also been assessed.

Experimental Protocol: Metabolic Stability in Hepatocytes

Objective: To assess the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with hepatocytes.

Materials:

-

This compound

-

Cryopreserved hepatocytes (human and other species of interest)

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

96-well plates

-

Incubator with CO2 and temperature control (37 °C, 5% CO2)

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS for quantification

Procedure:

-

Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability and concentration.

-

Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 cells/mL) in pre-warmed incubation medium.

-

Pre-incubate the hepatocyte suspension in a 96-well plate at 37 °C for 10-15 minutes.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the incubation medium to the desired starting concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the this compound solution to the pre-incubated hepatocytes.

-

At specified time points (e.g., 0, 0.5, 1, 2, and 4 hours), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Include control incubations without hepatocytes to assess non-enzymatic degradation.

-

Centrifuge the plates to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.

-

Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

-

Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of parent compound remaining versus time and fitting the data to a first-order decay model.

Chemical Stability and Forced Degradation

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. To develop such a method, forced degradation studies are essential.

Note: A comprehensive forced degradation study of this compound, detailing its degradation products under various stress conditions (acidic, basic, oxidative, photolytic, and thermal), has not been reported in the publicly available literature.

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop an HPLC method capable of separating the parent drug from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for mobile phase preparation

-

HPLC system with a photodiode array (PDA) or UV detector and a suitable column (e.g., C18)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug or a solution of the drug to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid drug or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

HPLC Method Development and Validation:

-

Develop a reversed-phase HPLC method to separate this compound from its potential degradation products. This typically involves optimizing the mobile phase composition (organic solvent and buffer), pH, column type, and temperature.

-

Analyze the stressed samples using the developed HPLC method. The goal is to achieve adequate resolution between the peak for this compound and any degradation product peaks.

-

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

This compound, like other nitroimidazoles, targets the biosynthesis of mycolic acids, which are essential components of the unique and protective cell wall of Mycobacterium tuberculosis. The drug is a prodrug that requires reductive activation of its nitro group within the mycobacterium to form reactive nitrogen species. These species are thought to inhibit multiple enzymes involved in the mycolic acid biosynthesis pathway.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While some quantitative solubility data and long-term stability information are available, a comprehensive profile, particularly regarding solubility in a wider range of solvents and a detailed forced degradation analysis, remains to be publicly documented. The provided experimental protocols offer a roadmap for researchers to generate this critical data for this compound or other novel antitubercular candidates. A thorough understanding of these fundamental physicochemical properties is indispensable for the rational design and development of new, effective, and safe treatments for tuberculosis.

References

- 1. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 4. medchemexpress.com [medchemexpress.com]

A Comparative Analysis of the Chemical Properties of TBA-354 and Pretomanid (PA-824)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the chemical and pharmacological properties of two nitroimidazole antitubercular agents: TBA-354 and pretomanid (formerly PA-824). Pretomanid is a key component of newly approved regimens for multidrug-resistant tuberculosis, while this compound was a promising next-generation candidate whose development was halted due to findings of neurotoxicity. This document outlines their physicochemical properties, in vitro and in vivo efficacy, pharmacokinetic profiles, and mechanisms of action. Methodologies for key experimental assessments are described, and signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in the field of tuberculosis drug development.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics. The nitroimidazoles are a promising class of antibiotics with a unique mechanism of action effective against both replicating and non-replicating, anaerobic Mtb. Pretomanid (PA-824) has been successfully integrated into treatment regimens for highly resistant TB.[1][2] this compound was developed as a next-generation nitroimidazole with potentially superior potency and pharmacokinetic properties.[3][4][5] However, clinical development of this compound was discontinued due to safety concerns, specifically reversible neurotoxicity.[6] This guide provides a detailed, comparative look at the chemical and biological characteristics of these two molecules to inform future drug discovery and development efforts in this chemical class.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a drug candidate is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Both this compound and pretomanid are complex molecules with distinct structural features that influence their behavior in biological systems.

| Property | This compound | Pretomanid (PA-824) | Reference |

| Chemical Name | (6S)-6,7-dihydro-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl]methoxy]-5H-imidazo[2,1-b][1][7]oxazine | (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1][7]oxazine | [1][8] |

| Molecular Formula | C₁₉H₁₅F₃N₄O₅ | C₁₄H₁₂F₃N₃O₅ | [1][8] |

| Molecular Weight ( g/mol ) | 436.3 | 359.26 | [8][9] |

| XLogP | 2.35 | Not explicitly stated, but described as highly lipophilic | [2][10] |

| Hydrogen Bond Acceptors | 6 | Not explicitly stated | [10] |

| Hydrogen Bond Donors | 0 | Not explicitly stated | [10] |

| Rotatable Bonds | 7 | Not explicitly stated | [10] |

| Topological Polar Surface Area | 98.79 Ų | Not explicitly stated | [10] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | Described as having low solubility | [2][8] |

In Vitro and In Vivo Efficacy and Pharmacokinetics

The preclinical evaluation of this compound suggested it had several advantages over pretomanid, including greater potency against Mtb and a more favorable pharmacokinetic profile in animal models.

| Parameter | This compound | Pretomanid (PA-824) | Reference |

| MIC against Mtb H37Rv (μM) | ~0.02 - 0.36 | ~0.039 - 0.531 µg/ml (approx. 0.11 - 1.48 µM) | [4][8][11] |

| Bactericidal Activity | Bactericidal against replicating and non-replicating Mtb | Bactericidal against replicating and non-replicating Mtb | [3][4][12] |

| Spectrum of Activity | Narrow spectrum, active against M. tuberculosis and M. bovis | Narrow spectrum, active against M. tuberculosis | [4][8] |

| Frequency of Resistance | 3 x 10⁻⁷ | Not explicitly stated | [3][4] |

| Bioavailability | High bioavailability in mice | Absolute bioavailability <50% in monkeys; food enhances bioavailability | [2][3][4][5][13] |

| Elimination Half-life | Long elimination half-life in mice | Not explicitly stated | [3][4][5] |

| Cmax (in mice) | Dose-dependent | Dose-dependent | [3] |

| AUC (in mice) | Dose-dependent | Dose-dependent | [3] |

| Protein Binding | Not significantly affected by serum protein or albumin | ~86.4% bound to plasma proteins | [3][4][14][15] |

| Neurotoxicity | Mild, reversible signs observed in clinical trials, leading to discontinuation | Common side effects include nerve damage | [1][6] |

Mechanism of Action

Both this compound and pretomanid are prodrugs that require activation within the mycobacterial cell. Their mechanism of action is multifaceted, targeting both actively replicating and dormant, non-replicating bacteria. This dual activity is a significant advantage for treating persistent tuberculosis infections.

The activation of these nitroimidazoles is a critical first step. It is initiated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme present in Mycobacterium tuberculosis.[1][2] This enzyme utilizes the reduced form of cofactor F420 (F420H2) as an electron donor to reduce the nitroimidazole.[2] This reduction process generates reactive nitrogen species, including nitric oxide (NO).[16][17]

The generated reactive species have a dual effect:

-

Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, the activated metabolites interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[14][16] This disruption of cell wall integrity leads to the death of actively replicating bacteria.[17]

-

Respiratory Poisoning: In the anaerobic environment characteristic of dormant or non-replicating Mtb, the release of nitric oxide acts as a respiratory poison, disrupting cellular respiration and leading to bacterial death.[15][16][17]

Caption: Mechanism of action for nitroimidazoles like pretomanid and this compound.

Experimental Protocols

The characterization of novel antitubercular agents involves a series of standardized in vitro and in vivo assays. The following sections outline the general methodologies used to evaluate this compound and pretomanid.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of in vitro potency.

-

Methodology: A microdilution plate assay is commonly used.[11]

-

Mycobacterium tuberculosis H37Rv is cultured in an appropriate liquid medium.

-

The drug is serially diluted in a 96-well microtiter plate.

-

A standardized inoculum of the bacterial suspension is added to each well.

-

The plates are incubated for a defined period, typically several days to weeks for Mtb.

-

The MIC is determined as the lowest drug concentration at which no visible growth is observed.

-

Pharmacokinetic (PK) Studies in Animal Models

PK studies are essential for determining the ADME properties of a drug candidate.

-

Methodology: Murine models are frequently employed for initial PK assessments.[3]

-

The drug is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose for oral administration or a cyclodextrin-based solution for intravenous administration).[3][18]

-

The drug is administered to animals (e.g., BALB/c mice) via the desired route (oral gavage or intravenous bolus).[3][18]

-

Blood samples are collected at various time points post-administration.

-

Plasma is separated from the blood samples.

-

The concentration of the drug in the plasma is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4]

-

PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life are calculated from the plasma concentration-time data.

-

In Vivo Efficacy Studies in Murine Tuberculosis Models

Animal models of tuberculosis are used to assess the in vivo bactericidal and sterilizing activity of new drug candidates.

-

Methodology:

-

Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis.

-

The infection is allowed to establish, creating either an acute or chronic infection model.

-

Treatment with the drug candidate, either as monotherapy or in combination, is initiated.

-

At various time points during and after treatment, cohorts of mice are euthanized.

-

The lungs and spleens are harvested, homogenized, and plated on solid agar medium to determine the number of colony-forming units (CFU).

-

The efficacy of the treatment is determined by the reduction in bacterial load (CFU) compared to untreated control animals.[8]

-

Caption: A typical preclinical workflow for antitubercular drug development.

Conclusion

This technical guide has provided a comparative overview of the chemical and pharmacological properties of this compound and pretomanid. Pretomanid stands as a successful example of a novel nitroimidazole that has navigated the complex path of drug development to become a vital tool in the fight against drug-resistant tuberculosis. This compound, while ultimately unsuccessful in clinical development due to neurotoxicity, serves as an important case study. The data from its preclinical evaluation, which demonstrated superior potency and pharmacokinetics in some models, highlights the potential for further optimization within the nitroimidazole class.[3][4][5][19] Future research should focus on structural modifications that retain or enhance the potent antitubercular activity of compounds like this compound while mitigating the risk of off-target toxicities. A thorough understanding of the structure-activity and structure-toxicity relationships within this chemical class will be paramount for the development of safer and more effective next-generation nitroimidazole therapeutics.

References

- 1. Pretomanid - Wikipedia [en.wikipedia.org]

- 2. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. caymanchem.com [caymanchem.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. selleckchem.com [selleckchem.com]

- 12. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 13. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]

- 16. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

- 18. researchgate.net [researchgate.net]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

Target Identification of TBA-354 in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TBA-354 is a potent, next-generation nitroimidazole with significant bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). As a prodrug, its mechanism of action is contingent on bioreductive activation within the mycobacterial cell, a process that is central to its efficacy and selectivity. This technical guide delineates the molecular target identification of this compound, detailing the activation pathway, mechanism of action, and the molecular basis of resistance. Quantitative data on its potency are presented, alongside detailed experimental protocols for its characterization.

The Target Pathway: A Prodrug Activation Cascade

This compound, in its administered form, is inactive. Its anti-tubercular activity is unleashed through a specific metabolic pathway present in M. tuberculosis, making this pathway the "target" for therapeutic intervention. The key components of this activation cascade are the deazaflavin-dependent nitroreductase (Ddn) and its essential cofactor, F420.

Deazaflavin-Dependent Nitroreductase (Ddn)

The primary enzyme responsible for the activation of this compound is the deazaflavin-dependent nitroreductase, encoded by the gene Rv3547.[1] Ddn catalyzes the reduction of the nitro group of this compound, a critical step for its conversion into a bactericidal agent.[2] The expression and functional integrity of Ddn are paramount for the drug's activity.

Coenzyme F420: The Essential Hydride Donor

Ddn's catalytic activity is strictly dependent on the reduced form of coenzyme F420 (F420H2).[2][3] Coenzyme F420 is a deazaflavin derivative found in mycobacteria and other actinobacteria but is absent in humans, contributing to the selective toxicity of nitroimidazoles.[4][5] The biosynthesis of F420 is a multi-step enzymatic process, and mutations in the genes involved in this pathway can lead to resistance.[6]

The activation process begins with the reduction of F420 to F420H2, primarily by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[2][4] F420H2 then serves as the hydride donor for Ddn in the reduction of this compound.

Mechanism of Action: Generation of Reactive Nitrogen Species and Downstream Effects

The reduction of this compound by the Ddn/F420H2 system generates highly reactive nitrogen species, including nitric oxide (NO).[1] These reactive intermediates are the ultimate effectors of the drug's bactericidal activity. The precise downstream molecular targets of these reactive species are multifaceted but are known to include:

-

Inhibition of Mycolic Acid Synthesis: A key consequence of this compound activation is the disruption of mycolic acid biosynthesis, a critical component of the unique mycobacterial cell wall.[7][8]

-

Respiratory Poisoning: The generated reactive nitrogen species can interfere with cellular respiration, leading to a rapid bactericidal effect.[1]

This multi-pronged attack on essential cellular functions contributes to the potent activity of this compound against both replicating and non-replicating (persistent) mycobacteria.

Quantitative Data: In Vitro Potency of this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various M. tuberculosis strains, providing a comparative perspective with other nitroimidazoles.

Table 1: MIC of this compound against M. tuberculosis H37Rv and Isogenic Monoresistant Strains

| Strain | Resistance to | This compound MIC (µM) | PA-824 MIC (µM) | Delamanid MIC (µM) |

| H37Rv | - | 0.004 | 0.034 | 0.004 |

| ATCC 35822 | Isoniazid | 0.005 | 0.029 | 0.003 |

| ATCC 35838 | Rifampin | 0.004 | 0.034 | 0.004 |

| ATCC 35820 | Streptomycin | 0.004 | 0.034 | 0.004 |

| ATCC 35821 | Kanamycin | 0.004 | 0.034 | 0.004 |

Data sourced from Upton et al., 2015.[9]

Table 2: MIC Range of this compound against Drug-Sensitive and Drug-Resistant Clinical Isolates of M. tuberculosis

| Compound | MIC Range (µM) |

| This compound | <0.02 - 0.36 |

| PA-824 | 0.38 - 1.39 |

Data sourced from Upton et al., 2015.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a method for determining the MIC of this compound against M. tuberculosis using a microtiter plate-based broth dilution assay.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or a visual reading mirror

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

-

Adjust the turbidity of the culture with fresh 7H9 broth to match a 0.5 McFarland standard (approximately 1-5 x 10^7 CFU/mL).

-

Prepare a final inoculum by diluting the adjusted culture 1:100 in 7H9 broth.

-

-

Drug Dilution Series:

-

Prepare serial twofold dilutions of the this compound stock solution in 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free well as a positive growth control and a well with broth only as a negative control.

-

-

Inoculation:

-

Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring the OD600.

-

Generation and Characterization of this compound Resistant Mutants

This protocol describes a method for selecting spontaneous this compound resistant mutants of M. tuberculosis.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound

-

Sterile spreaders and petri dishes

Procedure:

-

Preparation of Selective Agar Plates:

-

Prepare 7H10 agar and cool to 50-55°C.

-

Add this compound to the molten agar to achieve a final concentration that is 4-8 times the MIC of the parental strain.

-

Pour the agar into petri dishes and allow to solidify.

-

-

Inoculation:

-

Grow a large culture of M. tuberculosis in 7H9 broth to late-log or early-stationary phase.

-

Harvest the cells by centrifugation and resuspend the pellet in a small volume of saline or PBS.

-

Plate a high density of cells (e.g., 10^8 to 10^9 CFUs) onto the this compound-containing agar plates. Also, plate serial dilutions of the culture on drug-free 7H10 agar to determine the total viable count.

-

-

Incubation:

-

Incubate the plates at 37°C for 3-4 weeks.

-

-

Isolation and Confirmation of Resistant Mutants:

-

Colonies that appear on the selective plates are putative resistant mutants.

-

Pick individual colonies and subculture them in drug-free 7H9 broth.

-

Confirm the resistance phenotype by re-testing the MIC of the isolated mutants as described in Protocol 4.1.

-

-

Frequency of Resistance Calculation:

-

The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated. For this compound, this frequency is approximately 3 x 10^-7.[10]

-

-

Genetic Characterization:

-

Extract genomic DNA from the confirmed resistant mutants.

-

Amplify and sequence the ddn (Rv3547) gene and genes involved in F420 biosynthesis to identify mutations responsible for resistance.

-

Visualizations

Caption: Activation pathway of this compound in M. tuberculosis.

Caption: Molecular mechanisms of resistance to this compound.

Conclusion

The identification of the Ddn/F420-dependent activation pathway as the primary "target" of this compound has been a significant advancement in the understanding of this potent anti-tubercular agent. This knowledge provides a clear framework for understanding its mechanism of action, selectivity, and the emergence of resistance. While the clinical development of this compound was discontinued, the insights gained from its study remain highly valuable for the ongoing development of novel nitroimidazoles and other prodrugs targeting M. tuberculosis. The detailed protocols and data presented in this guide serve as a resource for researchers dedicated to combating the global threat of tuberculosis.

References

- 1. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering | PLOS Pathogens [journals.plos.org]

- 2. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular insights into the binding of coenzyme F420 to the conserved protein Rv1155 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unexpected Abundance of Coenzyme F420-Dependent Enzymes in Mycobacterium tuberculosis and Other Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coenzyme rare to bacteria critical to Mycobacterium tuberculosis survival | EurekAlert! [eurekalert.org]

- 6. Coenzyme F420 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Nitroimidazole: Significance and symbolism [wisdomlib.org]

- 9. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

The Nitroimidazole Class of Antitubercular Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel antitubercular agents with new mechanisms of action. The nitroimidazole class of compounds has emerged as a promising new therapeutic avenue, with two members, delamanid and pretomanid, having been approved for the treatment of drug-resistant tuberculosis. This technical guide provides an in-depth overview of the nitroimidazole class, focusing on their mechanism of action, structure-activity relationships, key experimental protocols for their evaluation, and a summary of their clinical efficacy.

Mechanism of Action: A Prodrug Approach

Nitroimidazoles are prodrugs that require bioactivation within the mycobacterial cell to exert their bactericidal effects.[1][2] This activation is a key feature that contributes to their selective toxicity against Mtb.

The central player in this activation process is a deazaflavin-dependent nitroreductase (Ddn), an enzyme encoded by the Rv3547 gene in Mtb.[1][3][4] Ddn utilizes the reduced form of the cofactor F420 (F420H2) to reduce the nitro group of the nitroimidazole.[1][4] This reduction generates highly reactive nitrogen species, including nitric oxide (NO).[2][3]

These reactive species have a multi-pronged effect on the mycobacterium. A primary mechanism of action is the inhibition of mycolic acid biosynthesis, essential components of the unique and protective mycobacterial cell wall.[1][3] Specifically, they interfere with the synthesis of methoxy-mycolic and keto-mycolic acids.[1][3] Disruption of the cell wall integrity renders the bacteria susceptible to host immune responses and other stressors.[2] Furthermore, the generated nitric oxide can lead to respiratory poisoning, contributing to the bactericidal activity, particularly under anaerobic conditions found within granulomas.[2][5] This dual action against both actively replicating and dormant bacilli is a crucial advantage in treating persistent tuberculosis infections.[2][6]

Signaling Pathway for Nitroimidazole Activation

Caption: Intracellular activation pathway of nitroimidazole prodrugs in M. tuberculosis.

Key Nitroimidazole Antitubercular Agents

Two nitroimidazoles, Delamanid (formerly OPC-67683) and Pretomanid (formerly PA-824), have progressed through clinical development and are now used in combination regimens for drug-resistant TB.

Delamanid

Delamanid is a dihydro-nitroimidazooxazole derivative.[1] It is indicated for the treatment of pulmonary MDR-TB in adults when an effective treatment regimen cannot otherwise be composed.[7]

Pretomanid

Pretomanid is a nitroimidazooxazine. It is approved for use in combination with bedaquiline and linezolid for the treatment of adults with pulmonary XDR-TB or treatment-intolerant or nonresponsive MDR-TB.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative nitroimidazole compounds.

Table 1: In Vitro Activity of Nitroimidazoles against M. tuberculosis H37Rv

| Compound | MIC (µM) | MAC (µM) | Reference |

| PA-824 (Pretomanid) | 0.4 | 8–16 | [2] |

| 5-CN analog of PA-824 | >100 | ND | [2] |

| 5-NH2 analog of PA-824 | >100 | >500 | [2] |

| 5-Br analog of PA-824 | 25 | ND | [2] |

| 2-vinyl-5-nitroimidazole | 12.5-25 | ND | [2] |

| 1-methyl-2-ethyl-5-nitroimidazole | >100 | ND | [2] |

MIC: Minimum Inhibitory Concentration; MAC: Minimum Anaerobicidal Concentration; ND: Not Determined

Table 2: Pharmacokinetic Parameters of Delamanid and Pretomanid

| Drug | Dose | Cmax (ng/mL) | T1/2 (hours) | Reference |

| Delamanid | 100 mg BID | ~110 | 30-38 | [8] |

| Pretomanid | 200 mg QD | 770 ± 140 | 16-20 | [9] |

Cmax: Maximum plasma concentration; T1/2: Half-life; BID: twice daily; QD: once daily

Table 3: Clinical Trial Outcomes for Pretomanid-Containing Regimens

| Trial/Regimen | Patient Population | Favorable Outcome Rate (%) | Median Time to Culture Conversion (weeks) | Acquired Resistance to Pretomanid (%) | Reference |

| Nix-TB (BPaL) | Highly resistant TB | 90 | 6 | 0 | [10][11] |

| ZeNix (BPaL with varied Linezolid doses) | Highly resistant TB | 89-91 | 4-6 | <1 | [11][12] |

| TB-PRACTECAL (BPaLM) | MDR/RR-TB | 89 | 4 | 0 | [12] |

BPaL: Bedaquiline, Pretomanid, Linezolid; BPaLM: Bedaquiline, Pretomanid, Linezolid, Moxifloxacin; MDR/RR-TB: Multidrug-resistant/Rifampicin-resistant Tuberculosis

Structure-Activity Relationships (SAR)

The antitubercular activity of nitroimidazoles is significantly influenced by their chemical structure. Key SAR findings include:

-

The Nitro Group: The nitro group at the 5-position of the imidazole ring is essential for both aerobic and anaerobic activity.[13]

-

Bicyclic Core: The bicyclic nature of the nitroimidazooxazine (in pretomanid) and nitroimidazooxazole (in delamanid) scaffolds is a key determinant of aerobic activity.[13]

-

Lipophilic Tail: A lipophilic side chain is crucial for both aerobic and anaerobic activity of the 4-nitroimidazoles.[13] For 5-nitroimidazoles, the addition of a lipophilic tail does not confer aerobic activity and can decrease anaerobic activity.[13]

-

Stereochemistry: The stereochemistry at the C-6 position of the oxazine ring in PA-824 is critical, with the (S)-isomer being significantly more active than the (R)-isomer.[1] This is due to the specific binding orientation within the Ddn active site.[1]

Logical Relationship in SAR Studies

References

- 1. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering | PLOS Pathogens [journals.plos.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WHO issues a position statement on the use of delamanid for MDR-TB following an expedited review of phase III clinical trial results [who.int]

- 8. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Pretomanid for tuberculosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Baseline and acquired resistance to bedaquiline, linezolid and pretomanid, and impact on treatment outcomes in four tuberculosis clinical trials containing pretomanid | PLOS Global Public Health [journals.plos.org]

- 12. Efficacy and safety data on pretomanid for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cumulative Fraction of Response for Once- and Twice-Daily Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Tba-354 Minimum Inhibitory Concentration (MIC) Assay

Introduction

Tba-354 is a narrow-spectrum nitroimidazole antimicrobial agent with potent activity against Mycobacterium tuberculosis, including both drug-sensitive and drug-resistant strains.[1][2][3] It is a promising next-generation compound in the fight against tuberculosis.[2][4] The minimum inhibitory concentration (MIC) assay is a fundamental in vitro method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against Mycobacterium tuberculosis using the broth microdilution method.

Principle of the Assay

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the Mycobacterium tuberculosis strain to be tested. After an appropriate incubation period, the wells are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits this visible growth.

Data Presentation

The following table summarizes the reported MIC values of this compound against various mycobacterial species.

| Organism | Strain(s) | MIC Range (μM) | Reference |

| Mycobacterium tuberculosis | H37Rv | 0.004 | [1] |

| Mycobacterium tuberculosis | Drug-sensitive and drug-resistant clinical isolates | <0.02 - 0.36 | [1][5] |

| Mycobacterium tuberculosis | Isoniazid-resistant H37Rv | 0.007 | [1] |

| Mycobacterium tuberculosis | Rifampin-resistant H37Rv | 0.006 | [1] |

| Mycobacterium tuberculosis | Streptomycin-resistant H37Rv | 0.010 | [1] |

| Mycobacterium tuberculosis | Kanamycin-resistant H37Rv | 0.003 | [1] |

| Mycobacterium bovis | - | <0.179 | [5] |

| Mycobacterium kansasii | - | 2.2 | [5] |

| Staphylococcus aureus | - | >50 | [1] |

| Escherichia coli | - | >50 | [1] |

| Candida albicans | - | >50 | [1] |

Experimental Workflow Diagram

Caption: Workflow for this compound MIC Assay.

Experimental Protocol: Broth Microdilution Method for this compound against M. tuberculosis

This protocol is based on established broth microdilution methods for M. tuberculosis.[6][7][8][9]

1. Materials

-

This compound

-

Mycobacterium tuberculosis strain(s) of interest

-

Middlebrook 7H9 broth base

-

Glycerol

-

Albumin-Dextrose-Catalase (ADC) supplement or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

-

Sterile 96-well microtiter plates (U-bottom or flat-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Sterile pipette tips

-

Incubator (37°C)

-

Biosafety cabinet (Class II or higher)

-

Vortex mixer

-

Spectrophotometer or McFarland standards (0.5)

2. Preparation of Media and Reagents

-

Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, this involves dissolving the powder in distilled water containing glycerol and autoclaving. Aseptically add the ADC or OADC supplement to the cooled broth to a final concentration of 10%.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of at least 10 times the highest concentration to be tested.[7] For example, prepare a 1 mg/mL stock solution.

-

Working Solution: On the day of the assay, dilute the this compound stock solution in complete Middlebrook 7H9 broth to twice the highest desired final concentration.

3. Preparation of Bacterial Inoculum

-

Grow the M. tuberculosis strain in complete Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Dilute the adjusted bacterial suspension in complete Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[10]

4. Assay Procedure

-

Plate Setup:

-

Serial Dilution:

-

Using a multichannel pipette, transfer 100 µL from the first column to the second column.

-

Mix the contents of the second column by pipetting up and down.

-

Continue this two-fold serial dilution across the plate to the desired final concentration, typically up to column 10.

-

Discard 100 µL from column 10.[9]

-

Column 11 will serve as the growth control (no drug).

-

Column 12 will serve as the sterility control (no bacteria).[9]

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to all wells from column 1 to column 11. Do not add bacteria to column 12.

-

-

Incubation:

-

Seal the plate with an adhesive plate sealer or place it in a humidified container to prevent evaporation.

-

Incubate the plate at 37°C for the appropriate duration, which for M. tuberculosis can be 7-14 days.[8]

-

5. Reading and Interpreting Results

-

After incubation, visually inspect the plate for bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[8]

-

The growth control well (column 11) should show turbidity, indicating that the bacteria have grown.

-

The sterility control well (column 12) should remain clear, indicating that the medium was not contaminated.

6. Optional: Use of Growth Indicators

To facilitate the reading of results, a growth indicator such as Resazurin or AlamarBlue can be added to the wells after the incubation period. A color change (e.g., from blue to pink for Resazurin) indicates bacterial growth. The MIC is the lowest concentration of this compound where the original color of the indicator is retained.

Signaling Pathway Diagram (Mechanism of Action)

This compound is a nitroimidazole, and its mechanism of action is believed to be similar to other drugs in this class, such as pretomanid (PA-824).[12] This involves reductive activation of the nitro group by a bacterial-specific nitroreductase, leading to the formation of reactive nitrogen species that are toxic to the bacterium.

Caption: Proposed Mechanism of Action for this compound.

References

- 1. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xcessbio.com [xcessbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. protocols.io [protocols.io]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for Studying Nitroreductase Activity in Mycobacteria using Tba-354

For Researchers, Scientists, and Drug Development Professionals

Introduction